molecular formula C12H14N4OS B5715508 N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide

Cat. No.: B5715508
M. Wt: 262.33 g/mol
InChI Key: XZBHTISRWCZCFV-UHFFFAOYSA-N
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Description

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5, a methyl group at position 4, and a 3-methylbenzamide moiety linked via a methylene bridge. The 1,2,4-triazole scaffold is widely recognized in medicinal chemistry for its versatility, contributing to diverse pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The mercapto group enhances reactivity through hydrogen bonding and metal coordination, while the benzamide moiety may influence lipophilicity and target binding .

Properties

IUPAC Name

3-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-8-4-3-5-9(6-8)11(17)13-7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBHTISRWCZCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide (): The sulfonamide group introduces stronger acidity (pKa ~10) compared to benzamide (pKa ~13–15), affecting solubility and membrane permeability. Sulfonamides are also known for enhanced enzyme inhibition, as seen in antimicrobial agents .

Table 1: Substituent Effects on Key Properties

Compound Substituent (R) LogP* Bioactivity Notes
Target Compound -SH ~2.1 High metal coordination potential
3-Fluoro-N-(5-SMe-triazol-3-yl)-benzamide -SMe ~2.8 Improved lipophilicity
N-Methylbenzenesulfonamide derivative -SO₂NMe ~1.5 Enhanced enzyme inhibition

*Estimated using fragment-based methods.

Benzamide-Linked Heterocycles with Alternative Cores

Thiadiazole vs. Triazole Cores

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () exhibit reduced aromaticity in the thiadiazole ring compared to triazoles, influencing electronic properties. Thiadiazoles often show lower metabolic stability due to ring-opening reactions but may exhibit stronger π-π stacking with biological targets .

Pyridazinone-Triazole Hybrids ()

The study of 2-(5-mercapto-4-phenyl-triazol-3-ylmethyl)-6-p-tolyl-pyridazinone highlights the impact of fused heterocycles.

Table 2: Heterocyclic Core Comparisons

Compound Core Structure Key Functional Groups Bioactivity Highlights
Target Compound 1,2,4-Triazole -SH, -CH₂-benzamide Antimicrobial potential*
Thiadiazole derivative () 1,3,4-Thiadiazole Isoxazole, benzamide Moderate antifungal activity
Pyridazinone hybrid () Pyridazinone-triazole -SH, p-tolyl Kinase inhibition potential

*Inferred from triazole derivatives in .

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